molecular formula C10H11NO4 B049766 Ethyl 2-methyl-5-nitrobenzoate CAS No. 124358-24-3

Ethyl 2-methyl-5-nitrobenzoate

Cat. No.: B049766
CAS No.: 124358-24-3
M. Wt: 209.2 g/mol
InChI Key: OWSPBONPFGBEFL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a methyl group, and the hydrogen atom at the fifth position is replaced by a nitro group. The esterification of the carboxylic acid group with ethanol results in the formation of the ethyl ester. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 2-methyl-5-nitrobenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds

Mode of Action

The mode of action of this compound is primarily through its role as a chemical intermediate. It undergoes various chemical reactions, such as nitration, to form other compounds . The nitration of methyl 3-methylbenzoate is a key process in the synthesis of 5-methyl-2-nitrobenzoic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as a chemical intermediate. The compound is involved in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .

Result of Action

As a chemical intermediate, the primary result of this compound’s action is the formation of other compounds. For example, it is used in the synthesis of 5-methyl-2-nitrobenzoic acid . The downstream effects of this compound’s action are dependent on the properties and actions of the compounds it helps synthesize.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the nitration process used in its synthesis is an environmentally friendly process that utilizes a high selectivity of substrates . The reaction rate can be controlled more easily, making the process more efficient .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5-nitrobenzoate typically involves the nitration of 2-methylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 2-methyl-5-nitrobenzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration step can be optimized using green chemistry principles, such as employing acetic anhydride as a dehydrating agent and recycling the acetic acid by vacuum distillation . This approach minimizes waste and enhances the selectivity of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-5-nitrobenzoic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Hydrolysis: Aqueous sulfuric acid or sodium hydroxide.

Major Products:

    Reduction: 2-methyl-5-aminobenzoic acid.

    Substitution: 2-methyl-5-hydroxybenzoic acid.

    Hydrolysis: 2-methyl-5-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-methyl-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used to synthesize drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

Ethyl 2-methyl-5-nitrobenzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical and chemical properties.

    Ethyl 3-methyl-4-nitrobenzoate: The nitro group is positioned differently, leading to variations in reactivity and applications.

    Ethyl 2-methyl-4-nitrobenzoate: The nitro group is at the para position relative to the methyl group, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSPBONPFGBEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594303
Record name Ethyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124358-24-3
Record name Ethyl 2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-5-nitrobenzoic acid (27.6 mmol, 5 g) in ethanol (100 mL), sulfuric acid (138 mmol, 7.36 ml) was added slowly and stirred overnight at 80° C. The reaction mixture was neutralized with saturated solution of Na2CO3, extracted with diethyl ether (3×), organic layers were washed with brine, dried and concentrated under reduced pressure to yield crude product ethyl 2-methyl-5-nitrobenzoate 101 (5.4 g, 95%). NMR (400 MHz, CDCl3) 1.44 (t, J=7.0 Hz, 3H), 2.72 (s, 3H), 4.42 (q, J=7.04 Hz, 2H), 7.43 (d, J=8.6 Hz, 1H), 8.23 (dd, J=8.6 Hz and 2.7 Hz, 1H), 8.76 (d, J=2.7 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.36 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (12 ml) was added to a solution of 2-methyl-5-nitrobenzoic acid (10.87 g) in ethanol (60 ml). The mixture was heated under reflux overnight. The reaction solution was concentrated under the reduced pressure. Water was then added to the residue. The mixture was extracted with diethyl ether. The extract was washed with water and saturated saline, and then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1) to give ethyl 2-methyl-5-nitrobenzoate (11.86 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol) in ethanol (200 ml) was cooled to 0° C. with an ice bath and thionyl chloride (16.0 mL, 220 mmol) was added dropwise over 10 min. After this time, the mixture was warmed to room temperature for 1 h, then transferred to an oil bath and heated to reflux overnight. The mixture was then cooled to room temperature and concentrated under reduced pressure. Purification by flash chromatography (silica, 9:1 hexanes/ethyl acetate) afforded ethyl 2-methyl-5-nitrobenzoate (12.4 g, quant.) as a pale yellow oil: 1H NMR (300 MHz, CDCl3) δ 8.76 (d, J=2.5 Hz, 1H), 8.24 (dd, J=8.5, 2.5 Hz, 1H), 7.43 (d, J=8.4 Hz, 1H), 4.42 (q, J=7.2 Hz, 2H), 2.72 (s, 3H), 1.44 (t, J=7.1 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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